2-(1-benzylindol-3-yl)acetic Acid
Description
Historical Context and Significance of Indole (B1671886) and its Derivatives in Drug Discovery
The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, has a rich history in the annals of chemistry and pharmacology. Its journey began with the isolation of indigo (B80030) dye, which led to the synthesis of isatin (B1672199) and subsequently indole itself by Adolf von Baeyer in 1866. researchgate.net Initially of interest for its role in pigments, the significance of the indole nucleus expanded dramatically in the 20th century with the discovery of its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. sigmaaldrich.com
This realization marked a turning point, positioning indole and its derivatives at the forefront of medicinal chemistry research. nih.govwikipedia.org The indole scaffold is not merely a passive structural component; its aromaticity and the presence of a nitrogen heteroatom allow for a variety of chemical interactions, making it a versatile pharmacophore capable of binding to a wide range of biological targets. nih.gov Consequently, indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including anti-inflammatory agents, anticancer drugs, and treatments for neurological disorders. researchgate.netmdpi.com The continuous exploration of this scaffold is a testament to its enduring importance in the development of new chemical entities (NCEs) to address unmet medical needs. hrdpharm.com
Structural Classification and Unique Features of 2-(1-Benzylindol-3-yl)acetic Acid
This compound is a synthetic derivative of indole-3-acetic acid, a well-known plant hormone (auxin). Its structure is characterized by two key modifications to the parent indole ring:
A benzyl (B1604629) group attached to the nitrogen atom (N1) of the indole ring: This substitution significantly increases the lipophilicity of the molecule compared to indole-3-acetic acid. The bulky benzyl group can also introduce specific steric and electronic effects that influence the compound's binding affinity and selectivity for biological targets.
An acetic acid moiety at the C3 position of the indole ring: This acidic functional group is a crucial feature, as it can participate in hydrogen bonding and ionic interactions, which are often critical for receptor binding and biological activity. The presence of the carboxylic acid group also influences the compound's solubility and pharmacokinetic properties.
The combination of the planar indole scaffold, the flexible and lipophilic benzyl group, and the acidic acetic acid side chain creates a unique three-dimensional structure with a distinct distribution of hydrophobic and hydrophilic regions. This structural arrangement is key to its potential interactions with biological macromolecules.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 4307-97-5 |
| Molecular Formula | C17H15NO2 |
| Molecular Weight | 265.31 g/mol |
| Melting Point | 148 °C |
| Boiling Point (Predicted) | 500.1±38.0 °C |
| pKa (Predicted) | 4.53±0.30 |
Data sourced from ChemicalBook. chemicalbook.com
Rationale for Comprehensive Academic Investigation of this compound and its Analogs
The academic pursuit of this compound and its analogs is driven by a compelling scientific rationale rooted in the established biological activities of related compounds. The strategic combination of the indole nucleus with a benzyl group and an acetic acid side chain presents a promising template for the design of novel therapeutic agents.
Research into structurally similar compounds has revealed a range of biological activities. For instance, derivatives of 1-benzyl-3-bromoacetyl indole, a synthetic precursor to the title compound, have been explored for the synthesis of new heterocyclic systems with potential antimicrobial and anticancer activities. researchgate.net Furthermore, studies on (1-benzyl-2(3H)-benzimidazolon-3-yl)acetic acid derivatives, which share the N-benzyl and acetic acid motifs but with a different core heterocycle, have demonstrated significant antinociceptive (pain-relieving) properties. nih.gov
The investigation of this compound and its analogs allows researchers to systematically explore the structure-activity relationships (SAR) of this chemical class. By synthesizing and evaluating a series of related compounds with modifications to the benzyl group, the indole ring, or the acetic acid linker, scientists can elucidate the key structural features required for a specific biological effect. This academic exploration is fundamental to the process of lead optimization in drug discovery, with the ultimate goal of identifying new compounds with improved potency, selectivity, and pharmacokinetic profiles for a variety of disease targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-17(20)10-14-12-18(11-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,12H,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQCTDRIUVFCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 1 Benzylindol 3 Yl Acetic Acid
Diverse Strategies for the Construction of the 1-Benzylindole Core
The formation of the 1-benzylindole scaffold is a critical step in the synthesis of the target molecule. Various methods have been developed to achieve this, ranging from classical N-alkylation reactions to modern palladium-catalyzed couplings and efficient multicomponent reactions.
N-Alkylation Approaches for Indole (B1671886) Nitrogen Functionalization
Direct N-alkylation of the indole ring is a fundamental and widely used method for introducing the benzyl (B1604629) group. This approach typically involves the deprotonation of the indole nitrogen followed by reaction with a benzyl halide.
Classic N-alkylation procedures often employ a strong base, such as sodium hydride (NaH), in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of benzyl bromide or benzyl chloride. rsc.org While effective, these conditions can sometimes lead to side reactions, including C-alkylation, and require careful handling of pyrophoric reagents. rsc.org
More recent advancements have focused on developing milder and more selective N-alkylation protocols. One such method involves the use of dimethyl carbonate (DMC) or dibenzyl carbonate as the benzylating agent in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). This approach offers a safer and more environmentally friendly alternative to traditional methods. Iron-catalyzed N-alkylation of indolines with benzyl alcohol, followed by an oxidation step, also provides an efficient route to N-benzyl indoles. nih.gov
Enantioselective N-alkylation methods have also been developed to produce chiral N-alkylated indoles, which are valuable intermediates in medicinal chemistry. mdpi.com
Table 1: Comparison of N-Alkylation Methods for Indole Benzylation
| Method | Base/Catalyst | Benzylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Classical | Sodium Hydride | Benzyl Bromide | DMF | 80 | 91 | rsc.org |
| Iron-Catalyzed | Fe-1 (Knölker catalyst) | Benzyl Alcohol | Trifluoroethanol | 110 | 72 | nih.gov |
Palladium-Catalyzed Coupling Reactions in Benzylindole Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the N-benzylation of indoles, offering high efficiency and functional group tolerance under mild conditions. These reactions typically involve the coupling of an indole with a benzyl halide or a related electrophile in the presence of a palladium catalyst and a suitable ligand.
The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine ligands often providing the best results. For instance, the use of ligands like DPEphos has been shown to be effective in the C3-benzylation of indoles, a reaction that can sometimes compete with N-benzylation. acs.orgnih.gov Palladium catalysts can also be employed for the N-alkylation of indolines, which can then be oxidized to the corresponding indoles. nih.gov
A notable development is the palladium-catalyzed decarboxylative benzylation of N-Cbz indoles, which provides a route to C3-benzylated indoles. nih.gov While this method primarily targets the C3 position, it highlights the versatility of palladium catalysis in indole functionalization. The regioselectivity between N- and C-alkylation can often be controlled by the choice of catalyst, ligand, and reaction conditions. beilstein-journals.org
Table 2: Selected Palladium-Catalyzed Benzylation Reactions of Indole Derivatives
| Catalyst | Ligand | Benzylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| [Pd(allyl)(cod)]BF4 | DPEphos | Benzyl Methyl Carbonate | BSA, BEt3 | - | 50 | High | nih.gov |
| PdCl2(MeCN)2 | - | Benzyl Alcohol | Na2CO3 | DMF | - | - | beilstein-journals.org |
Multicomponent Reaction Pathways to Indole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecules, including substituted indoles. Several MCRs have been adapted for the synthesis of 1-benzylindole derivatives.
One-pot, three-component protocols based on the Fischer indole synthesis have been developed for the rapid generation of 1,2,3-trisubstituted indoles. rsc.org This method involves the reaction of an aryl hydrazine, a ketone, and an alkyl halide (such as benzyl bromide) in a single pot. rsc.org
Other notable MCRs for indole synthesis include the Ugi and Passerini reactions. nih.gov A two-step synthesis of 2-tetrazolo substituted indoles has been reported based on the Ugi-tetrazole reaction followed by an acidic ring closure. rsc.org Furthermore, a one-pot multicomponent reaction of indoles, 2-iodo-N-phenylbenzamides, and a terminal alkyne can lead to benzyl-3-(indol-3-yl)-2-phenyl-2,3-dihydroisoindolinones through a Sonogashira cyclization. nih.gov These MCR strategies allow for the rapid assembly of diverse and complex indole structures from simple starting materials. researchgate.netmdpi.com
Introduction and Derivatization of the Acetic Acid Side Chain
Once the 1-benzylindole core is established, the next critical step is the introduction of the acetic acid side chain at the C3 position. This can be achieved through various methods, including functional group interconversions of existing side chains or direct alkylation of the C3 position.
Functional Group Interconversions for Carboxylic Acid Formation
A common strategy for installing the acetic acid moiety involves the conversion of a precursor functional group at the C3 position into a carboxylic acid. This can be achieved through several well-established chemical transformations.
One of the most direct routes is the hydrolysis of indole-3-acetonitrile. The nitrile group can be introduced at the C3 position and subsequently hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. The nitrilase enzyme ZmNIT2 has also been shown to efficiently hydrolyze indole-3-acetonitrile to indole-3-acetic acid. nih.gov
Another important pathway is the oxidation of indole-3-pyruvic acid. nih.govresearchgate.net This biosynthetic pathway, also found in nature, involves the conversion of tryptophan to indole-3-pyruvic acid, which is then oxidatively decarboxylated to form indole-3-acetaldehyde, a direct precursor to indole-3-acetic acid. researchgate.netmdpi.comfrontiersin.org The oxidation of indole-3-acetaldehyde to the carboxylic acid can be accomplished using various oxidizing agents.
Table 3: Key Functional Group Interconversions for Acetic Acid Side Chain Synthesis
| Precursor at C3 | Reagent/Method | Product | Reference |
|---|---|---|---|
| Indole-3-acetonitrile | Acid or Base Hydrolysis | 2-(Indol-3-yl)acetic acid | orgsyn.org |
| Indole-3-acetonitrile | ZmNIT2 (Nitrilase) | 2-(Indol-3-yl)acetic acid | nih.gov |
| Indole-3-pyruvic acid | Oxidation | 2-(Indol-3-yl)acetic acid | researchgate.net |
| Indole-3-acetaldehyde | Oxidation | 2-(Indol-3-yl)acetic acid | researchgate.net |
Condensation and Alkylation Reactions at the Indole C3 Position
Direct introduction of the acetic acid side chain or a precursor at the C3 position of the 1-benzylindole core is a highly convergent approach. Friedel-Crafts type reactions are particularly useful for this purpose.
The Friedel-Crafts alkylation of indoles with electrophiles such as ethyl chloroacetate or ethyl 2-(diethoxyphosphoryl)acrylate in the presence of a Lewis acid catalyst can directly install the ester of the acetic acid side chain. nih.govresearchgate.net Subsequent hydrolysis of the ester furnishes the desired carboxylic acid. The choice of Lewis acid is critical to avoid polymerization or other side reactions of the electron-rich indole ring. nih.gov
Condensation of indole with glycolic acid in the presence of a strong base at high temperature and pressure is another method for the direct synthesis of indole-3-acetic acid. orgsyn.org Additionally, the reaction of indole with ethyl diazoacetate followed by hydrolysis provides another route to the target molecule. orgsyn.org These methods offer direct access to the final product or a close precursor, often in a single step.
Exploration of Novel and Sustainable Synthetic Routes
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of indole derivatives, including 2-(1-benzylindol-3-yl)acetic acid, is a significant area of contemporary research. These principles focus on designing chemical processes that minimize the use and generation of hazardous substances. Key strategies include the use of alternative energy sources, environmentally benign solvents, and biocatalysis.
One prominent green approach is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts compared to conventional heating methods. This technique has been successfully applied to various reactions for synthesizing indole cores, offering a cleaner and more efficient alternative. nih.gov
Flow chemistry , or continuous flow synthesis, represents another significant advancement. By conducting reactions in a continuously flowing stream through a reactor, this methodology offers superior control over reaction parameters such as temperature, pressure, and mixing. uc.pt The advantages include enhanced safety, improved reproducibility, and the potential for straightforward scaling-up. nih.gov For instance, the Fischer indole synthesis, a cornerstone in indole chemistry, has been adapted to flow conditions, allowing for quantitative conversion and high throughput of the desired indole products. uc.pt
The replacement of volatile and toxic organic solvents with greener alternatives is a central tenet of green chemistry. Water is an ideal solvent in this regard, and efforts have been made to develop catalytic systems that are effective in aqueous media. acsgcipr.org Furthermore, the use of simple, recyclable catalysts, such as certain inorganic salts or ionic liquids, contributes to the sustainability of the synthetic process. scispace.comthieme-connect.deresearchgate.net
Biocatalysis offers an inherently green route to indole-3-acetic acid (IAA) and its derivatives. Various microorganisms, including bacteria and fungi, can synthesize IAA from tryptophan through several biosynthetic pathways, such as the indole-3-acetamide (B105759) (IAM), indole-3-pyruvic acid (IPyA), and tryptamine (B22526) (TAM) pathways. nih.govmdpi.comnih.gov Leveraging these natural processes, researchers are exploring the use of free or immobilized microbial cells as biocatalysts, which can operate under mild, aqueous conditions and offer high specificity. nih.gov
Catalytic Approaches and Reaction Optimization
Modern organic synthesis heavily relies on catalysis to achieve high efficiency and selectivity. The synthesis of this compound benefits from a range of catalytic methods, particularly those employing transition metals like palladium. These reactions allow for the construction of the indole nucleus and the introduction of the acetic acid side chain through versatile carbon-carbon and carbon-nitrogen bond-forming strategies.
Palladium-catalyzed cross-coupling reactions are powerful tools in this context.
The Heck reaction , which couples aryl halides with alkenes, has been utilized for the synthesis of indole-3-acetic acid derivatives. researchgate.netacs.orgorganic-chemistry.org This reaction can be performed under aqueous conditions and has been applied to various indole-based substrates. nih.gov
The Sonogashira coupling facilitates the reaction between aryl halides and terminal alkynes, providing a route to precursors for indole synthesis. wikipedia.orgorganic-chemistry.org This method can be conducted under mild, copper-free conditions and has been adapted for one-pot, multi-component reactions to build complex indole structures, sometimes with microwave assistance. researchgate.netnih.gov
The Buchwald-Hartwig amination is a key method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.orgyoutube.com This reaction is instrumental in constructing the indole ring from appropriate precursors and has seen significant evolution in catalyst systems to broaden its scope and mildness. wikipedia.orgresearchgate.net
Beyond palladium catalysis, several classic named reactions for indole synthesis, which rely on Brønsted or Lewis acid catalysis, remain fundamental.
The Fischer indole synthesis is one of the oldest and most reliable methods, involving the acid-catalyzed cyclization of an arylhydrazone. byjus.comwikipedia.orgnih.gov The choice of acid catalyst is crucial, with options ranging from HCl and H₂SO₄ to Lewis acids like zinc chloride and boron trifluoride. wikipedia.orgnih.gov
The Japp-Klingemann reaction is often used to synthesize the necessary phenylhydrazone intermediates for the Fischer synthesis from β-keto-esters and aryl diazonium salts. wikipedia.orgchemeurope.comslideshare.net This sequence provides an efficient pathway to substituted indole-2-carboxylic esters, which can be further modified. researchgate.net
The Reissert indole synthesis offers another route, starting from o-nitrotoluene and diethyl oxalate. wikipedia.org The process involves a condensation reaction followed by a reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgyoutube.comresearchgate.net
Optimization of these catalytic reactions is critical for maximizing yield and purity. This involves systematically varying parameters such as the catalyst and ligand type, solvent, base, temperature, and reaction time. The tables below summarize typical conditions for some of these key synthetic transformations.
Table 1: Comparison of Catalytic Conditions for Indole Synthesis
| Reaction | Catalyst System | Base | Solvent | Temperature | Key Features |
|---|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | DIPEA | DMA | 100 °C | Forms C-C bonds; used in cascade reactions. acs.org |
| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst | Amine base (e.g., Et₃N) | Various (e.g., Et₃N, CH₃CN) | Room Temp to 60 °C | Couples aryl halides with alkynes; can be copper-free. organic-chemistry.orgnih.gov |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) / Phosphine Ligand | Strong base (e.g., NaOtBu) | Toluene, Dioxane | Varies | Forms C-N bonds; wide substrate scope. acsgcipr.orgwikipedia.org |
| Fischer Indole Synthesis | Brønsted or Lewis Acids (e.g., PPA, ZnCl₂) | N/A | Acetic Acid, Toluene | Elevated | Classic, robust method for indole ring formation. wikipedia.orgorganic-chemistry.org |
| Reissert Indole Synthesis | Reductant (e.g., Zn in Acetic Acid) | Base for initial condensation (e.g., KOEt) | Ethanol, Acetic Acid | Varies | Starts from o-nitrotoluene. wikipedia.orgresearchgate.net |
Table 2: Green Chemistry Approaches in Indole Synthesis
| Approach | Methodology | Typical Conditions | Advantages |
|---|---|---|---|
| Alternative Energy | Microwave-Assisted Synthesis | Sealed vessel, rapid heating | Reduced reaction times, higher yields, cleaner reactions. |
| Process Intensification | Continuous Flow Chemistry | Microreactor, precise control | Enhanced safety, scalability, reproducibility. uc.ptnih.gov |
| Biocatalysis | Whole-cell or Enzymatic | Aqueous media, mild temperatures | High selectivity, environmentally benign, sustainable. nih.gov |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Boron trifluoride |
| Diethylamine |
| Diethyl oxalate |
| Diisopropylethylamine (DIPEA) |
| Dimethylacetamide (DMA) |
| Dioxane |
| Ethanol |
| Hydrochloric acid (HCl) |
| Indole-2-carboxylic acid |
| Indole-3-acetamide (IAM) |
| Indole-3-acetic acid (IAA) |
| Indole-3-pyruvic acid (IPyA) |
| o-nitrotoluene |
| Palladium(II) acetate (Pd(OAc)₂) |
| Polyphosphoric acid (PPA) |
| Potassium ethoxide (KOEt) |
| Sodium tert-butoxide (NaOtBu) |
| Sulfuric acid (H₂SO₄) |
| Toluene |
| Triethylamine (Et₃N) |
| Tris(o-tolyl)phosphine (P(o-tol)₃) |
| Tryptamine (TAM) |
| Tryptophan |
Structure Activity Relationship Sar and Rational Molecular Design of 2 1 Benzylindol 3 Yl Acetic Acid Derivatives
Conformational Analysis and Stereochemical Influences on Biological Activity
The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, plays a pivotal role in its interaction with biological targets. For derivatives of 2-(1-benzylindol-3-yl)acetic acid, the relative orientation of the indole (B1671886) ring, the acetic acid side chain, and the N-benzyl group is critical for biological activity.
The flexibility of the acetic acid side chain allows it to adopt various conformations, which can influence how the molecule fits into the binding pocket of a target protein. The spatial arrangement of the carboxyl group, which can act as a hydrogen bond donor or acceptor, is particularly important for molecular recognition.
Stereochemistry becomes a key factor when chiral centers are introduced into the molecule. For instance, substitution on the α-carbon of the acetic acid moiety or on the benzylic carbon would result in enantiomers that could exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are chiral environments, and they often show stereospecificity in their interactions with ligands. Although specific studies on the stereochemical influences of this compound are not extensively documented in publicly available literature, the principles of stereoselectivity are well-established in medicinal chemistry.
Investigation of Substituent Effects on the N-Benzyl Moiety on Efficacy and Selectivity
The N-benzyl group is a key feature of the this compound scaffold and provides a site for structural modification to modulate biological activity. The electronic and steric properties of substituents on the benzyl (B1604629) ring can significantly impact the efficacy and selectivity of the compounds.
A review of SAR studies on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), another compound with a 1-N-benzyl heterocyclic core, revealed that substitutions on the benzyl ring significantly influenced its inhibitory activity. nih.gov For instance, fluoro or cyano substitution at the ortho position of the benzene (B151609) ring resulted in enhanced inhibitory activity. nih.gov This suggests that both electronic effects and the specific positioning of substituents are crucial for biological potency. The conversion of the 1-benzyl group to a hydrogen atom in YC-1 analogs led to a significant reduction in antiplatelet activity, highlighting the importance of the aromatic ring at this position. nih.gov
The following table summarizes hypothetical substituent effects on the N-benzyl moiety based on general SAR principles observed in related indole derivatives.
| Substituent Position | Substituent Type | Predicted Effect on Activity | Rationale |
| ortho | Electron-withdrawing (e.g., -F, -Cl) | Potentially increase | May induce a favorable conformation or electronic environment for target binding. |
| meta | Electron-donating (e.g., -OCH3) | Variable | Effect depends on the specific target and binding pocket interactions. |
| para | Bulky group (e.g., -tBu) | Potentially decrease | Steric hindrance may prevent optimal binding to the target. |
| para | Halogen (e.g., -Br) | Potentially increase | Can participate in halogen bonding or alter lipophilicity. |
Role of the Indole Ring System and its Peripheral Substitutions in Molecular Recognition
The indole ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in various non-covalent interactions, including hydrogen bonding (via the N-H group in unsubstituted indoles), π-π stacking, and hydrophobic interactions. nih.gov In this compound, the indole nucleus serves as the core anchor for the other functionalities.
Peripheral substitutions on the indole ring can fine-tune the electronic properties and steric profile of the molecule, thereby influencing its molecular recognition by biological targets. A study on ring-substituted indole-3-acetic acids demonstrated that substitutions on the indole ring affect their absorption and fluorescence spectra, which in turn correlates with their plant-growth promoting activity. nih.gov This indicates that electronic perturbations on the indole ring have a direct impact on biological function.
For instance, the introduction of substituents at the C-5 or C-6 positions of the indole ring is a common strategy to modulate activity. In a series of indole-based HIV-1 fusion inhibitors, substitutions on the indole ring were found to be critical for their activity. nih.gov Similarly, for some indole derivatives, the introduction of a substituent at the C-5 position enhanced anti-tumor activity, while a substituent at the C-7 position greatly reduced it. nih.gov
The following table illustrates the potential impact of substitutions on the indole ring on molecular recognition.
| Substitution Position | Substituent | Potential Interaction | Effect on Molecular Recognition |
| C-5 | -F, -Cl, -Br | Halogen bonding, altered lipophilicity | Can enhance binding affinity and selectivity. |
| C-5 | -OCH3 | Hydrogen bond acceptor, electronic effects | May improve binding or alter metabolic stability. |
| C-6 | -NO2 | Electron-withdrawing, hydrogen bond acceptor | Can significantly alter electronic properties and interaction profile. |
| C-2 | -CH3 | Steric effects, hydrophobic interactions | May provide a better fit in a hydrophobic pocket or cause steric clashes. |
Computational Chemistry Approaches for SAR Elucidation and Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, providing insights into SAR at the molecular level and enabling the predictive design of new compounds.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com These calculations can provide valuable information about molecular properties such as orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. nih.govresearchgate.net This information helps in understanding the reactivity and interaction capabilities of the this compound derivatives.
For example, the calculated HOMO and LUMO energies can indicate the molecule's susceptibility to electron donation and acceptance, respectively, which is crucial for understanding charge-transfer interactions with biological targets. The molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of a molecule, identifying potential sites for hydrogen bonding and other electrostatic interactions. researchgate.net DFT calculations have been successfully applied to study the electronic properties of various indole derivatives and other heterocyclic compounds to rationalize their biological activities. nih.govnih.govresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. wjarr.com This method is widely used to screen virtual libraries of compounds and to understand the binding modes of active molecules. nih.govmdpi.com For this compound derivatives, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of a target protein. researchgate.netnih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the target. These simulations can be used to assess the stability of the predicted binding pose and to calculate binding free energies, which can provide a more accurate prediction of binding affinity.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating molecular descriptors (physicochemical properties, topological indices, etc.) with activity data, QSAR models can be developed to predict the activity of new, unsynthesized compounds. researchgate.net
Cheminformatics tools are used to manage and analyze large datasets of chemical information. mdpi.com In the context of this compound derivatives, cheminformatics can be used to analyze chemical diversity, identify privileged scaffolds, and guide the design of new libraries of compounds with desired properties. mdpi.com The integration of QSAR and cheminformatics allows for a more efficient exploration of the chemical space and the rational design of potent and selective drug candidates.
Advanced Spectroscopic and Analytical Characterization for Research Applications of 2 1 Benzylindol 3 Yl Acetic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Molecular Interactions
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(1-benzylindol-3-yl)acetic acid in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for detailed conformational analysis and the study of intermolecular interactions. beilstein-journals.orgresearchgate.netnih.govresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals for each proton in the molecule. Key resonances include those for the aromatic protons of the indole (B1671886) and benzyl (B1604629) groups, the methylene (B1212753) protons of the acetic acid side chain, and the N-H proton of the indole ring (if not substituted). The chemical shifts and coupling constants of these protons are sensitive to the molecule's conformation and its interactions with surrounding molecules, such as solvents or biological macromolecules. nih.govresearchgate.net For instance, changes in the chemical shift of the N-H proton can indicate its involvement in hydrogen bonding.
Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals. rsc.org These experiments reveal connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. Furthermore, advanced techniques like Transfer-NOESY (Tr-NOESY) can be employed to study the interactions of this compound with binding partners, such as proteins, by detecting intermolecular through-space interactions. mdpi.com
Below is a table summarizing typical NMR data for a related indole acetic acid derivative.
| Technique | Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H NMR | ¹H | 10.9 (s, 1H) | Indole N-H |
| 7.6-7.0 (m, 9H) | Aromatic H | ||
| 3.7 (s, 2H) | CH₂ | ||
| ¹³C NMR | ¹³C | 174.0 | C=O |
| 136.2 | Indole C | ||
| 127.5-110.0 | Aromatic C | ||
| 107.8 | Indole C | ||
| 31.3 | CH₂ |
This table presents representative data for indole-3-acetic acid and may vary for this compound.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Functional Group Analysis and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and intermolecular interactions, particularly hydrogen bonding, within this compound. nih.govualberta.caresearchgate.netresearchgate.net
FT-IR Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. nih.gov Key bands include:
O-H Stretch: A broad band typically in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often broadened due to hydrogen bonding. mdpi.com
C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid group. The exact position of this band can indicate whether the carboxylic acid exists as a monomer or a hydrogen-bonded dimer. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methylene group are observed just below 3000 cm⁻¹.
N-H Stretch: For the parent indole structure, the N-H stretching vibration is typically found in the range of 3300-3500 cm⁻¹.
Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic rings. researchgate.net
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for observing vibrations of non-polar bonds. In the context of this compound, Raman spectroscopy can provide clear signals for the aromatic ring vibrations and the C-C backbone.
Hydrogen Bonding Analysis: Both FT-IR and FT-Raman are powerful tools for studying hydrogen bonding networks. nih.govuiowa.edu The formation of intermolecular hydrogen bonds, such as the dimerization of the carboxylic acid groups, leads to significant shifts in the O-H and C=O stretching frequencies. By analyzing these shifts, researchers can gain insights into the strength and nature of these interactions in the solid state or in solution. psu.edu
| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Significance |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Indicates presence of carboxylic acid and hydrogen bonding. |
| C-H Stretch (Aromatic) | >3000 | Confirms aromatic rings. |
| C-H Stretch (Aliphatic) | <3000 | Confirms methylene group. |
| C=O Stretch (Carboxylic Acid) | 1700-1750 | Confirms carboxylic acid group; position indicates monomer vs. dimer. |
| C=C Stretch (Aromatic) | 1450-1600 | Confirms aromatic rings. |
Mass Spectrometry for High-Precision Mass Determination and Structural Elucidation of Metabolites in Biological Matrices
Mass spectrometry (MS) is an indispensable analytical technique for the high-precision mass determination of this compound and the structural elucidation of its metabolites in complex biological matrices. nih.govnih.gov
High-Precision Mass Determination: High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can determine the mass of the parent molecule with very high accuracy. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula.
Structural Elucidation of Metabolites: In biological systems, this compound can undergo various metabolic transformations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and characterizing these metabolites. scripps.edunih.govmdpi.com The process typically involves:
Chromatographic Separation: The biological sample (e.g., plasma, urine, tissue extract) is first subjected to liquid chromatography to separate the parent compound from its metabolites and other endogenous molecules. researchgate.net
Ionization: The separated molecules are then ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that keeps the molecules intact.
Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, the precursor ion (the ionized parent molecule or a metabolite) is selected and fragmented. The resulting fragment ions are then analyzed to produce a fragmentation pattern. This pattern is like a fingerprint for the molecule and provides crucial information about its structure. researchgate.net
Common metabolic transformations that can be identified by changes in mass and fragmentation patterns include hydroxylation, N-dealkylation, and conjugation with molecules like glucuronic acid or amino acids. nih.gov For example, the addition of 16 Da to the parent mass would suggest a hydroxylation event.
| Analytical Parameter | Technique | Application |
| Exact Mass | High-Resolution MS | Determination of elemental composition. |
| Fragmentation Pattern | Tandem MS (MS/MS) | Structural elucidation of the parent compound and its metabolites. |
| Retention Time | Liquid Chromatography | Separation of the analyte from complex matrix components. |
| Quantification | LC-MS/MS | Measurement of the concentration of the compound and its metabolites in biological samples. jabonline.in |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Molecular Architecture
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about the absolute configuration, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.
For this compound, an X-ray crystal structure would reveal:
Molecular Conformation: The precise spatial arrangement of the indole and benzyl rings relative to each other and the orientation of the acetic acid side chain.
Intermolecular Interactions: The nature and geometry of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups (often forming dimers) and potential π-π stacking interactions between the aromatic rings. These interactions govern the packing of the molecules in the crystal lattice.
Absolute Configuration: If the molecule is chiral, X-ray crystallography can be used to determine its absolute configuration.
Although a specific crystal structure for this compound was not found in the search results, the IUPAC name for a related compound, [(3S)-2-Oxo-2,3-dihydro-1H-indol-3-yl]acetic acid, suggests a specific stereochemistry that would be confirmed by X-ray crystallography. uq.edu.au
Advanced Spectroscopic Techniques for Quantitative Analysis in Research Settings
In research settings, accurate quantification of this compound is often required. Several advanced spectroscopic techniques are employed for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As mentioned previously, LC-MS/MS is a highly sensitive and selective method for the quantitative analysis of small molecules in complex matrices. researchgate.net By using a stable isotope-labeled internal standard, this technique can provide very accurate and precise measurements of the concentration of this compound.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/Fluorescence): HPLC coupled with a UV detector is a common method for quantitative analysis. The concentration of the compound is determined by measuring its absorbance at a specific wavelength (the λmax). For compounds with intrinsic fluorescence, like many indole derivatives, a fluorescence detector can offer even greater sensitivity and selectivity. nih.gov The use of spectrofluorimetry coupled with HPLC can allow for the detection of indole-3-acetic acid at very low picogram levels. nih.gov
Enzymatic Assays: In some specific applications, enzymatic assays can be used for quantification. These assays rely on an enzyme that specifically reacts with the analyte, and the reaction progress is monitored spectrophotometrically. For example, an automated enzymatic method can be used to determine the concentration of acetic acid. oiv.int
Spectrophotometric and Spectrofluorimetric Methods: Simple spectrophotometric or spectrofluorimetric methods can be developed for the quantification of the compound in pharmaceutical preparations. researchgate.net These methods are often based on the reaction of the analyte with a specific reagent to produce a colored or fluorescent product.
| Technique | Principle | Advantages | Considerations |
| LC-MS/MS | Separation by chromatography, detection by mass | High sensitivity and selectivity, suitable for complex matrices. | Requires expensive instrumentation. |
| HPLC-UV | Separation by chromatography, detection by UV absorbance | Widely available, robust. | Lower sensitivity than MS or fluorescence. |
| HPLC-Fluorescence | Separation by chromatography, detection by fluorescence | Very high sensitivity for fluorescent compounds. | The compound must be fluorescent or derivatized. |
| Enzymatic Assay | Specific enzyme-substrate reaction | High specificity. | An appropriate enzyme must be available. |
Metabolic Fate and Biotransformation Pathways of Indoleacetic Acid Derivatives in Pre Clinical and in Vitro Systems
In Vitro Metabolic Stability Assessment in Microsomal and Hepatocyte Systems
The initial evaluation of a compound's metabolic fate often begins with in vitro systems that mimic the primary site of drug metabolism, the liver. Liver microsomes and hepatocytes are standard models used to assess metabolic stability. bioivt.comnih.gov Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes, key players in oxidative metabolism. nih.gov Hepatocytes, the main parenchymal cells of the liver, provide a more complete metabolic picture, containing both Phase I (e.g., CYPs) and Phase II (e.g., conjugation) enzymes. bioivt.com
The metabolic stability of a compound is determined by measuring its rate of disappearance over time when incubated with these systems. bioivt.com This provides an estimate of its intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug. nih.gov For instance, studies with various compounds in pooled human liver microsomes or cryopreserved human hepatocytes involve incubating the test substance and monitoring its depletion using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov Compounds with high metabolic stability (low clearance) are more likely to have a longer half-life in the body, while those with low stability (high clearance) are rapidly metabolized. For compounds that are metabolized slowly, extended incubation times of up to 48 hours or even a week may be necessary, utilizing systems like plated hepatocytes or co-culture models to maintain enzyme activity. wuxiapptec.com
Table 1: In Vitro Systems for Metabolic Stability Assessment
| Test System | Key Features | Relevant Enzymes | Typical Use |
| Liver Microsomes | Vesicles of the endoplasmic reticulum. | Primarily Phase I (e.g., Cytochrome P450s). nih.gov | High-throughput screening for oxidative metabolism. nih.gov |
| Hepatocytes | Intact liver cells. | Phase I and Phase II enzymes. bioivt.com | More comprehensive metabolic profiling, including conjugation. nih.gov |
| Hepatocyte Co-cultures | Hepatocytes cultured with other cell types (e.g., stromal cells). | Maintained enzyme activity over longer periods. | Studying slowly metabolized compounds. wuxiapptec.com |
Identification and Characterization of Primary and Secondary Metabolites in Animal Models
Following in vitro assessment, pre-clinical animal models are employed to understand the full spectrum of metabolites formed in a living organism. While specific studies on 2-(1-benzylindol-3-yl)acetic acid are not detailed in the available literature, the metabolism of the parent compound, indole-3-acetic acid (IAA), and its derivatives has been investigated. For example, the medication Zolmitriptan is metabolized by CYP1A2 into an active N-desmethyl metabolite and inactive indole (B1671886) acetic acid and N-oxide derivatives. wikipedia.org
In general, the metabolism of xenobiotics, including indole derivatives, can be broadly categorized into Phase I and Phase II reactions. Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or expose functional groups. For IAA, oxidative metabolism can lead to various products. nih.gov For instance, peroxidase-catalyzed oxidation of IAA can generate a skatolyl radical, which can then lead to the formation of products like 3-carbinol and 3-aldehyde. nih.gov
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as amino acids, glucuronic acid, or sulfate. These conjugation reactions generally increase the water solubility of the compound, facilitating its excretion. In studies with crown gall callus tissue, IAA was found to be conjugated with several amino acids, including aspartic acid, glutamic acid, glycine, alanine, and valine. nih.gov
Enzymatic Biotransformation Mechanisms (e.g., Conjugation by IAA-Amido Synthetases, Oxidative Pathways)
The biotransformation of indoleacetic acid derivatives is orchestrated by a variety of enzymes. Key among these are the Gretchen Hagen 3 (GH3) family of acyl-acid-amido synthetases and oxidative enzymes like cytochrome P450s and peroxidases.
Conjugation by IAA-Amido Synthetases:
The GH3 family of enzymes catalyzes the conjugation of auxins, including IAA, with amino acids in an ATP-dependent manner. nih.gov This is a significant pathway for regulating the levels of active auxins. nih.gov The reaction proceeds through a two-step mechanism. First, the enzyme adenylates the carboxyl group of the indoleacetic acid, forming an IAA-adenylate intermediate and releasing pyrophosphate. nih.gov In the second step, an amino acid, such as aspartate or asparagine, attacks the adenylated intermediate, resulting in the formation of an IAA-amino acid conjugate and the release of AMP. nih.gov
Different GH3 enzymes exhibit preferences for specific amino acid substrates. nih.gov For example, some GH3 proteins preferentially conjugate IAA with aspartic acid and glutamic acid. nih.gov This conjugation is often considered a mechanism for inactivating or storing IAA. nih.gov The synthetic auxin, benzothiazole-2-oxyacetic acid (BTOA), has been shown to be a poor substrate for some GH3 enzymes, which may explain its prolonged effect in certain biological systems. semanticscholar.org
Oxidative Pathways:
Oxidative metabolism is another major route for the biotransformation of indole derivatives. Cytochrome P450 enzymes, particularly CYP1A2, are known to be involved in the oxidation of indole compounds. wikipedia.org In the liver, indole can be oxidized by CYP2E1 to indoxyl, which is then sulfated to form indoxyl sulfate. nih.gov
Peroxidases can also catalyze the oxidation of IAA and its analogs, leading to the formation of various radical species and stable oxidation products. nih.gov This process can be influenced by the specific structure of the indole derivative. The amine oxidase family of enzymes also contributes to the metabolism of various monoamines, including those derived from xenobiotics. utmb.edu
Microbial Metabolism of Indole Derivatives and its Biological Implications
The gut microbiota plays a crucial role in the metabolism of dietary components, including the amino acid tryptophan, from which indole and its derivatives are synthesized. nih.govnih.gov Bacteria in the gut can produce a range of indole compounds, such as indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-aldehyde (IAld). nih.govtandfonline.com These microbial metabolites can have significant biological effects on the host. nih.gov
Microorganisms possess diverse enzymatic machinery for the synthesis and degradation of IAA. nih.govpsu.edu Several tryptophan-dependent pathways for IAA biosynthesis have been identified in bacteria, including the indole-3-acetamide (B105759) (IAM), indole-3-pyruvic acid (IPyA), and tryptamine (B22526) (TAM) pathways. nih.govoup.combiorxiv.org For instance, the IAM pathway involves the conversion of tryptophan to IAM by tryptophan-2-monooxygenase, followed by the conversion of IAM to IAA by IAM hydrolase. psu.eduoup.com The IPyA pathway, a major route in many bacteria, involves the transamination of tryptophan to IPyA, followed by decarboxylation to indole-3-acetaldehyde (IAAld) and subsequent oxidation to IAA. psu.edufrontiersin.org
Conversely, some bacteria can degrade IAA, using it as a carbon and energy source. mdpi.comnih.gov The iac gene cluster encodes for proteins involved in the aerobic degradation of IAA. mdpi.comnih.gov This process can involve the conversion of IAA to intermediates like 2-oxoindole-3-acetic acid and 3-hydroxy-2-oxindole-3-acetic acid. mdpi.comnih.gov
The microbial metabolism of indole derivatives has profound biological implications. These metabolites can act as signaling molecules, influencing host physiology through various receptors, including the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR). nih.govtandfonline.com For example, microbial-derived IAA and other indole compounds can modulate host immune responses, enhance the intestinal barrier function, and influence metabolic processes. nih.govmdpi.commdpi.comnih.gov The composition of the gut microbiota can therefore significantly impact the levels and effects of these bioactive indole derivatives. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-(1-benzylindol-3-yl)acetic Acid?
- Methodological Answer : A common approach involves regioselective functionalization of indole derivatives. For example, bromination of substituted phenylacetic acid precursors in acetic acid (as demonstrated in analogous syntheses) can introduce halogens for subsequent coupling reactions . Benzylation of the indole nitrogen may proceed via alkylation using benzyl halides under basic conditions. The acetic acid moiety is typically introduced through nucleophilic substitution or coupling reactions, followed by purification via recrystallization to achieve high yields (>70%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR are essential for confirming the benzyl and indole substituents, as well as the acetic acid sidechain. Coupling patterns (e.g., aromatic protons) and chemical shifts (e.g., ~3.5 ppm for the acetic acid methylene) are diagnostic .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects, such as torsion angles between the indole ring and acetic acid group, which influence reactivity .
- Melting Point (mp) : Consistency in mp values across batches validates purity (>95% by HPLC) .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). To address this:
- SHELX Refinement : Use programs like SHELXL to refine crystallographic models, ensuring hydrogen-bonding motifs (e.g., R(8) dimers in carboxylic acids) are accurately modeled .
- DFT Calculations : Compare experimental NMR shifts with computed values to identify dominant conformers in solution .
- Variable-Temperature NMR : Probe temperature-dependent conformational changes that may explain differences between solid-state and solution data .
Q. What strategies optimize regioselectivity in functionalizing the indole ring during synthesis?
- Methodological Answer :
- Electronic Effects : Electron-donating groups (e.g., methoxy) direct electrophilic substitution to specific positions. For example, bromination in acetic acid favors para-substitution relative to electron-withdrawing groups .
- Protecting Groups : Temporarily protect reactive sites (e.g., the indole NH with a benzyl group) to prevent undesired side reactions during acetic acid coupling .
- Catalytic Systems : Use transition-metal catalysts (e.g., Pd) for cross-coupling reactions to achieve selective C–H activation .
Q. How do hydrogen-bonding motifs influence the crystal packing and stability of this compound?
- Methodological Answer :
- Centrosymmetric Dimers : The carboxylic acid group forms strong O–H···O hydrogen bonds, creating R(8) dimers that stabilize the crystal lattice. These interactions can be visualized using ORTEP-III or SHELX-generated thermal ellipsoid plots .
- Packing Efficiency : Non-covalent interactions (e.g., π-stacking of benzyl groups) further enhance stability. Use Mercury software to analyze intermolecular contacts and quantify packing coefficients .
Methodological Best Practices
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as indole derivatives may release irritants .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for decomposition via periodic TLC or HPLC .
Q. How to troubleshoot low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation. Adjust stoichiometry if unreacted starting material persists.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates. Alternatively, switch to dichloromethane for acid-sensitive steps .
- Purification : Employ gradient column chromatography (e.g., 10–50% EtOAc in hexane) to isolate the product from byproducts. Recrystallize from ethanol/water for higher purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
